molecular formula C20H15ClN4 B1682193 Vatalanib CAS No. 212141-54-3

Vatalanib

Cat. No. B1682193
CAS RN: 212141-54-3
M. Wt: 346.8 g/mol
InChI Key: YCOYDOIWSSHVCK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Vatalanib (also known as PTK787 or PTK/ZK) is an orally active small molecule protein kinase inhibitor that inhibits angiogenesis . It is being studied as a potential treatment for several types of cancer, particularly those at an advanced stage or those that have not responded to chemotherapy . It inhibits all known VEGF receptors, as well as platelet-derived growth factor receptor-beta and c-kit, but is most selective for VEGFR-2 .


Synthesis Analysis

Vatalanib was discovered through high-throughput screening . It has been extensively investigated in Phase I, II, and III clinical trials . In one study, vatalanib was combined with a 20-HETE synthesis inhibitor, resulting in decreased tumor growth in an animal model of human glioma . Another study discussed the combinatorial delivery of CPI444 and vatalanib loaded on PEGylated graphene oxide as an effective nanoformulation to target glioblastoma multiforme .


Molecular Structure Analysis

Vatalanib belongs to the class of organic compounds known as phthalazines . These are compounds containing a phthalazine moiety, which consists of a benzene ring fused to a pyridazine, forming a 2,3-benzodiazine skeleton .


Chemical Reactions Analysis

Vatalanib is a potent cytotoxin, with IC50 values in the low nM range and a broad spectrum of activity in human lung, colon, stomach, breast, and pancreatic tumor xenografts . It is not affected by the over-expression of Pgp or other transporters, or by mutations in the topo I enzyme .


Physical And Chemical Properties Analysis

Vatalanib has a molecular weight of 346.82 g/mol . It is extensively metabolized in humans, primarily to glucuronides .

Scientific Research Applications

Alzheimer’s Disease (AD) Pathology Regulation

Vatalanib has shown potential as a regulator of AD pathology. In a study using 5xFAD mice, a model of AD, Vatalanib administration significantly reduced tau phosphorylation at AT8 and AT100 by increasing p-GSK-3β (Ser9). It also reduced the number and area of Aβ plaques in the cortex, suggesting its potential utility in managing AD .

Cancer Therapy: Metastatic Pancreatic Adenocarcinoma

In a Phase II trial, Vatalanib was evaluated for its efficacy and tolerability in patients with advanced or metastatic pancreatic cancer who failed first-line gemcitabine-based therapy. The study found that Vatalanib was well-tolerated and resulted in a favorable 6-month survival rate, making it a promising second-line therapy option .

Angiogenesis Inhibition

Vatalanib is a multi-targeted tyrosine kinase inhibitor that inhibits angiogenesis. It has been shown to inhibit vascular endothelial growth factor receptors (VEGFR-1, -2, and -3) with varying degrees of efficacy, which is crucial in the process of angiogenesis .

VEGF Signaling Pathway Modulation

By targeting the VEGF signaling pathway, Vatalanib has the potential to modulate various aspects of this pathway, which is implicated in pathological conditions such as cancer and ocular diseases where abnormal blood vessel growth is a concern .

Blood-Brain Barrier (BBB) Permeability

VEGF and VEGFR, which are inhibited by Vatalanib, have roles in BBB permeability. Modulating these factors could have implications for diseases where BBB dysfunction is a factor, such as multiple sclerosis and AD .

Microglial Chemotaxis

Vatalanib’s inhibition of VEGF and VEGFR may affect microglial chemotaxis, which is the movement of microglia toward the site of injury or pathology. This could be significant in neuroinflammatory conditions and neurodegenerative diseases .

Platelet-Derived Growth Factor Receptor (PDGFR) Inhibition

Vatalanib also shows strong affinity for PDGFR, which is involved in cell proliferation and survival. Inhibiting PDGFR can be beneficial in conditions where PDGFR signaling is aberrantly activated, such as in certain cancers .

c-KIT Inhibition

c-KIT is another target of Vatalanib, and its inhibition can be useful in treating gastrointestinal stromal tumors (GISTs) and other malignancies where c-KIT plays a role in tumor growth and survival .

Mechanism of Action

Target of Action

Vatalanib, also known as PTK787/ZK-222584, is an oral antiangiogenic molecule that inhibits all known vascular endothelial growth factor receptors (VEGFRs) . It also targets platelet-derived growth factor receptor (PDGFR) and c-KIT . These targets play crucial roles in angiogenesis, a process that is essential for tumor growth and metastasis .

Mode of Action

Vatalanib selectively inhibits the tyrosine kinase domains of VEGFRs, PDGFR, and c-KIT . By inhibiting these receptors, vatalanib blocks the signaling pathways that promote angiogenesis. This inhibition of angiogenesis is crucial in preventing the formation of new blood vessels that contribute to tumor growth and metastasis .

Biochemical Pathways

Vatalanib’s action on VEGFRs affects the VEGF signaling pathway, which is involved in the formation of new blood vessels . By inhibiting VEGFRs, vatalanib disrupts this pathway, leading to a decrease in angiogenesis. This disruption can lead to a reduction in tumor growth and metastasis .

Pharmacokinetics

Vatalanib is rapidly absorbed and mainly metabolized through oxidative metabolism . It has a half-life of approximately 6 hours . Two pharmacologically inactive metabolites, CGP 84368/ZK 260120 and NVP AAW378/ZK 261557, having systemic exposure comparable to that of vatalanib, contributed mainly to the total systemic exposure .

Result of Action

Vatalanib’s action results in a significant reduction in angiogenesis, thereby limiting the growth and spread of tumors . It has been shown to inhibit the proliferation of multiple myeloma cells in a dose-dependent manner and block VEGF-induced ERK phosphorylation and cell migration . Furthermore, it has been associated with dose-dependent apoptosis in chronic lymphocytic leukemia cells .

Safety and Hazards

The most common side effects of vatalanib are high blood pressure, gastrointestinal upset (diarrhea, nausea, and vomiting), fatigue, and dizziness . It was generally well tolerated as a second-line therapy and resulted in a favorable 6-month survival rate in patients with metastatic pancreatic cancer, compared with historic controls .

Future Directions

The combination of vatalanib and everolimus demonstrated reasonable toxicity and clinical activity . Future studies combining targeted therapies and incorporating biomarker analysis are warranted based on this phase I trial . Vatalanib is also being studied in combination with other drugs for the treatment of various types of cancer .

properties

IUPAC Name

N-(4-chlorophenyl)-4-(pyridin-4-ylmethyl)phthalazin-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H15ClN4/c21-15-5-7-16(8-6-15)23-20-18-4-2-1-3-17(18)19(24-25-20)13-14-9-11-22-12-10-14/h1-12H,13H2,(H,23,25)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YCOYDOIWSSHVCK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=NN=C2NC3=CC=C(C=C3)Cl)CC4=CC=NC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H15ClN4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID2046919
Record name Vatalanib
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID2046919
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

346.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Vatalanib potently inhibits vascular endothelial growth factor (VEGF) receptor tyrosine kinases, important enzymes in the formation of new blood vessels that contribute to tumor growth and metastasis.
Record name Vatalanib
Source DrugBank
URL https://www.drugbank.ca/drugs/DB04879
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)

Product Name

Vatalanib

CAS RN

212141-54-3
Record name Vatalanib
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=212141-54-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Vatalanib [USAN:INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0212141543
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Vatalanib
Source DrugBank
URL https://www.drugbank.ca/drugs/DB04879
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Vatalanib
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID2046919
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name VATALANIB
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5DX9U76296
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods I

Procedure details

A mixture of 14.19 g (0.1 mol) phosphorus pentoxide, 13.77 g (0.1 mol) triethylamine hydrochloride and 12.76 g (0.1 mol) 4-chloroaniline is heated and stirred in a nitrogen atmosphere at 200° C. until a homogeneous melt has formed (about 20 min). To the melt, 5.93 g (0.025 mol) 4-(4-pyridylmethyl)-1(2H)-phthalazinone (for preparation see German Auslegeschrift no. 1061 788 [published Jul. 23, 1959]) is added, and the reaction mixture is stirred for 3 h at 200° C. After the reaction mixture has cooled to about 100° C., 200 ml of water is added. Stirring is continued until the temperature reaches about 30° C., and then 20 ml conc. ammonia (30% aqueous ammonium hydroxide solution) and 900 ml chloroform are added consecutively. As soon as a diphasic mixture has formed, the organic phase is separated off, dried over anhydrous sodium sulfate, filtered, and the filtrate evaporated on a RE to a volume of about 50 ml, to which 100 ml acetate is then added, and the mixture is cooled in an ice bath. The crystallizate obtained is filtered off and washed with acetate and ether. After recrystallization from methanol and drying under HV for 8 h at 120° C., the title compound is obtained; m.p. 194-195° C.; ESI-MS: (M+H)+=347.
Quantity
14.19 g
Type
reactant
Reaction Step One
Quantity
13.77 g
Type
reactant
Reaction Step One
Quantity
12.76 g
Type
reactant
Reaction Step One
Quantity
5.93 g
Type
reactant
Reaction Step Two
Quantity
20 mL
Type
reactant
Reaction Step Three
Quantity
900 mL
Type
solvent
Reaction Step Three
Name
Quantity
200 mL
Type
solvent
Reaction Step Four

Synthesis routes and methods II

Procedure details

Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One

Synthesis routes and methods III

Procedure details

A mixture of 17.03 g (0.12 mol) phosphorus pentoxide, 11.56 g (0.084 mol) triethylamine hydrochloride and 15.31 g (0.12 mol) 4-chloroaniline is heated and stirred under argon atmosphere at 200° C. (oil bath temperature) until a homogeneous melt has formed (about 45 min). To the melt (internal temperature about 160° C.) 7.12 g (0.03 mol) of 4-(4-pyridylmethyl)-1(2H)-phthalazinone (for preparation see German Auslegeschrift no. 1 061 788 [published Jul. 23, 1959]) is added and the reaction mixture stirred for 4 h at an internal temperature of 160-170° C. After cooling to about 120° C. (internal temperature)28 ml tetramethylurea is added dropwise, the temperature rising temporarity to 150° C. For about 10 min at 120° C., 100 ml water is then added to the reaction mixture, which is stirred for 0.5 h at 100-103° C. (internal temperature), then cooled to 60° C., before a mixture of 40 ml water and 37 ml concentrated ammonia solution is added dropwise to the brown solution, where-upon a suspension forms. While cooling to an ultimate temperature of 15° C., the suspension is stirred for 0.5 h, then mixed with 80 ml ether and stirred for a further 10 min. The mixture is filtered, the filter residue is washed with water, then ether, and dried in air. After recrystallization from methanol/ether (under treatment with activated carbon) and drying under HV for 8 h at 120° C., the title compound is obtained with a water content of 0.31%; m.p. 207-209° C.; 1H NMR (DMSO-d6) 9.29 (s, 1H), 8.58-8.63 (m, 1H), 8.44-8.47 (m, 2H), 8.10-8.15 (m, 1H), 7.89-8.05 (m, 4H), 7.37-7.45 (m, 2H), 7.31-7.34 (m, 2H), 4.59 (s, 2H). A further portion of title compound can be obtained from the mother liquor.
Quantity
17.03 g
Type
reactant
Reaction Step One
Quantity
11.56 g
Type
reactant
Reaction Step One
Quantity
15.31 g
Type
reactant
Reaction Step One
Quantity
7.12 g
Type
reactant
Reaction Step Two
Quantity
28 mL
Type
reactant
Reaction Step Three
Name
Quantity
80 mL
Type
solvent
Reaction Step Four
Quantity
37 mL
Type
reactant
Reaction Step Five
Name
Quantity
40 mL
Type
solvent
Reaction Step Five
Name
Quantity
100 mL
Type
solvent
Reaction Step Six

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Vatalanib
Reactant of Route 2
Reactant of Route 2
Vatalanib
Reactant of Route 3
Reactant of Route 3
Vatalanib
Reactant of Route 4
Reactant of Route 4
Vatalanib
Reactant of Route 5
Vatalanib
Reactant of Route 6
Vatalanib

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.